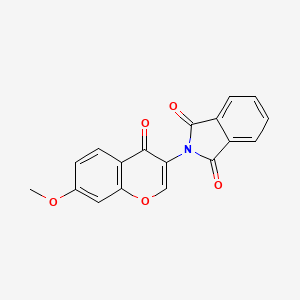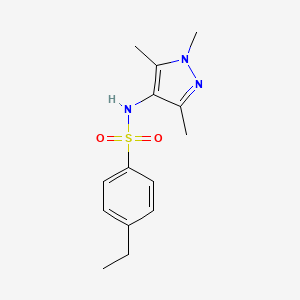
4-(2,5-dimethyl-3-furoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dimethyl-3-furoyl)morpholine, also known as DMF, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a morpholine ring and a furan ring. DMF has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in various fields.
Mécanisme D'action
4-(2,5-dimethyl-3-furoyl)morpholine exerts its effects through various mechanisms, including the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) and the inhibition of histone deacetylases (HDACs). Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and anti-inflammatory pathways, while HDACs are enzymes that regulate gene expression through the modification of histones.
Biochemical and Physiological Effects
4-(2,5-dimethyl-3-furoyl)morpholine has been shown to have a variety of biochemical and physiological effects, including the induction of antioxidant and anti-inflammatory pathways, the inhibition of pro-inflammatory cytokines, and the modulation of immune cell function. These effects make 4-(2,5-dimethyl-3-furoyl)morpholine a potential therapeutic agent for a variety of diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,5-dimethyl-3-furoyl)morpholine has several advantages for use in lab experiments, including its potent antioxidant and anti-inflammatory properties, its ability to modulate immune cell function, and its potential as a therapeutic agent for various diseases. However, 4-(2,5-dimethyl-3-furoyl)morpholine also has some limitations, including its complex synthesis method, its potential toxicity at high concentrations, and the need for specialized equipment and knowledge in organic chemistry for its synthesis and handling.
Orientations Futures
There are several future directions for research on 4-(2,5-dimethyl-3-furoyl)morpholine, including the development of more efficient synthesis methods, the identification of new targets for its therapeutic potential, and the investigation of its effects on other disease models. Additionally, the potential use of 4-(2,5-dimethyl-3-furoyl)morpholine in combination with other therapeutic agents should be explored, as it may enhance their efficacy and reduce potential side effects.
Méthodes De Synthèse
4-(2,5-dimethyl-3-furoyl)morpholine can be synthesized through a multistep process that involves the reaction of morpholine with furfural, followed by a series of chemical reactions to produce the final product. The synthesis of 4-(2,5-dimethyl-3-furoyl)morpholine is a complex process that requires specialized equipment and knowledge in organic chemistry.
Applications De Recherche Scientifique
4-(2,5-dimethyl-3-furoyl)morpholine has been used in a variety of scientific research applications, including drug discovery, protein structure determination, and enzyme inhibition studies. It has been shown to have potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8-7-10(9(2)15-8)11(13)12-3-5-14-6-4-12/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYUUEHXDTZTCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785793 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2,5-Dimethyl-3-furoyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-chloro-4-fluorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B5763390.png)
![methyl 2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5763394.png)

![5-phenyl-4-[4-(phenylsulfonyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5763427.png)
![N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5763438.png)



![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-4-pyridinecarboximidamide dihydrate](/img/structure/B5763464.png)


![2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5763498.png)

